BENZYL 2-OXO-4-PHENYLBUTYRATE

Description

BenchChem offers high-quality BENZYL 2-OXO-4-PHENYLBUTYRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZYL 2-OXO-4-PHENYLBUTYRATE including the price, delivery time, and more detailed information at info@benchchem.com.

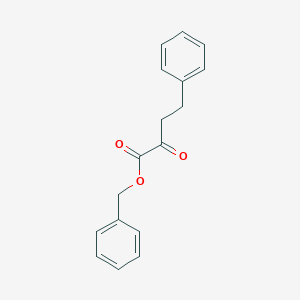

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVAQZVULKCPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593196 | |

| Record name | Benzyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84688-29-9 | |

| Record name | Benzyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl 2-Oxo-4-phenylbutyrate

Distribution: For researchers, scientists, and drug development professionals.

Introduction: Situating Benzyl 2-Oxo-4-phenylbutyrate in a Broader Chemical Context

Benzyl 2-oxo-4-phenylbutyrate is an organic compound of interest in synthetic and medicinal chemistry. As an α-ketoester, it possesses two adjacent carbonyl groups, a structural motif that imparts unique reactivity and makes it a valuable synthetic intermediate. The presence of both a benzyl ester and a phenylethyl moiety suggests its potential utility in the synthesis of more complex molecules, including pharmaceutical agents. For instance, the closely related ethyl ester, ethyl 2-oxo-4-phenylbutyrate, is a known precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors[1]. Understanding the fundamental physicochemical characteristics of the benzyl derivative is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification strategies, and analytical validation.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 2-oxo-4-phenylbutyrate, supported by comparative data from its close analogs, and outlines the experimental protocols necessary for its empirical characterization.

I. Chemical Identity and Core Physicochemical Properties

Benzyl 2-oxo-4-phenylbutyrate (CAS No. 84688-29-9) is characterized by a molecular formula of C17H16O3 and a molar mass of 268.31 g/mol [2][3]. Its structure comprises a phenylacetyl group attached to a glyoxylic acid moiety, which is in turn esterified with benzyl alcohol. This structure results in a molecule with significant nonpolar character due to the two phenyl rings, yet with reactive functionality centered around the α-ketoester group.

Predicted and Comparative Physicochemical Data

While extensive empirical data for Benzyl 2-oxo-4-phenylbutyrate is not widely published, reliable computational predictions and comparisons with analogous compounds provide a strong foundation for its characterization. The following table summarizes these key properties.

| Property | Benzyl 2-oxo-4-phenylbutyrate | Ethyl 2-oxo-4-phenylbutyrate (for comparison) | 2-Oxo-4-phenylbutyric Acid (for comparison) | Source |

| CAS Number | 84688-29-9 | 64920-29-2 | 710-11-2 | [2],[1],[4] |

| Molecular Formula | C17H16O3 | C12H14O3 | C10H10O3 | [2],[1],[4] |

| Molar Mass ( g/mol ) | 268.31 | 206.24 | 178.18 | [2],[1],[4] |

| Boiling Point (°C) | 417.5 ± 34.0 (Predicted) | 309 at 760 mmHg | Not Applicable | [2],[1] |

| Density (g/cm³) | 1.151 ± 0.06 (Predicted) | 1.091 | Not Available | [2],[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | Chloroform (Slightly), Ethyl Acetate (Slightly) | Not Available | [2],[1] |

| Appearance | Not specified | Pale yellow or yellow liquid | Not specified | [1] |

Expert Insight: The predicted higher boiling point and density of the benzyl ester compared to the ethyl ester are expected, given the increased molecular weight and greater potential for intermolecular interactions conferred by the additional phenyl ring. The solubility in common organic solvents is also anticipated due to its predominantly nonpolar structure.

II. Synthesis and Purification Strategies

The synthesis of Benzyl 2-oxo-4-phenylbutyrate is not extensively detailed in the literature. However, a logical and field-proven approach can be extrapolated from established methods for similar esters, such as the synthesis of its ethyl analog.

Proposed Synthetic Pathway: Fischer Esterification

A primary route for the synthesis of Benzyl 2-oxo-4-phenylbutyrate is the Fischer esterification of 2-oxo-4-phenylbutyric acid with benzyl alcohol in the presence of an acid catalyst. This method is widely used for the preparation of esters due to its reliability and relatively straightforward procedure[5].

Caption: Proposed synthesis of Benzyl 2-oxo-4-phenylbutyrate via Fischer esterification.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-oxo-4-phenylbutyric acid (1 equivalent), benzyl alcohol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid). Use an appropriate solvent that is immiscible with water, such as toluene, to facilitate the removal of water via azeotropic distillation.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is produced.

-

Work-up: After cooling the reaction mixture to room temperature, wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Trustworthiness of the Protocol: This self-validating protocol includes a neutralization step to remove the acid catalyst and a final purification step to ensure the isolation of the target compound with high purity. The progress of the reaction is easily monitored by the removal of the water byproduct.

III. Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized Benzyl 2-oxo-4-phenylbutyrate. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for the characterization of Benzyl 2-oxo-4-phenylbutyrate.

Detailed Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the benzylic protons of the ester, and the methylene protons of the butyrate chain. The integration of these signals will confirm the relative number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule, including the distinct signals for the two carbonyl carbons (keto and ester) and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should display a prominent peak corresponding to the molecular ion [M]+ or a protonated [M+H]+ or sodiated [M+Na]+ adduct, confirming the molecular weight of 268.31 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

~1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

~1680-1700 cm⁻¹ for the ketone carbonyl (C=O) stretch.

-

~3000-3100 cm⁻¹ for aromatic C-H stretching.

-

~1600 and ~1450 cm⁻¹ for aromatic C=C stretching.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the method of choice for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape) is a standard starting point. The purity is determined by the area percentage of the main peak in the chromatogram.

-

IV. Conclusion and Future Directions

This technical guide has provided a detailed overview of the physicochemical characteristics of Benzyl 2-oxo-4-phenylbutyrate, drawing upon predicted data and comparative analysis with related compounds. The outlined synthetic and analytical protocols offer a robust framework for researchers to prepare and characterize this compound with a high degree of confidence. As a versatile α-ketoester, Benzyl 2-oxo-4-phenylbutyrate holds potential as a key building block in the synthesis of novel compounds for various applications, particularly in drug discovery. Further empirical studies are warranted to validate the predicted properties and to explore the full range of its synthetic utility.

References

-

ChemBK. Benzyl 2-Oxo-4-phenylbutyrate. [Link]

-

LookChem. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

- Google Patents.

-

PubChem. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732. [Link]

Sources

BENZYL 2-OXO-4-PHENYLBUTYRATE: A Technical Guide to a Key Synthetic Intermediate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of α-Ketoesters in Pharmaceutical Synthesis

Benzyl 2-oxo-4-phenylbutyrate, with the CAS number 84688-29-9, is an α-ketoester of significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals. While specific experimental data for the benzyl ester is not extensively available in peer-reviewed literature, its close analogue, ethyl 2-oxo-4-phenylbutyrate, is a well-documented and critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2] This guide will delve into the technical aspects of this class of molecules, drawing heavily on the established knowledge of the ethyl ester to infer the properties, synthesis, and applications of its benzyl counterpart.

ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[1] The synthesis of several of these drugs, including benazepril and lisinopril, relies on the chiral reduction of 2-oxo-4-phenylbutyrate esters to the corresponding (R)-2-hydroxy-4-phenylbutanoates.[1][2] This key chiral alcohol is then incorporated into the final drug structure.

Physicochemical Properties

The physicochemical properties of Benzyl 2-oxo-4-phenylbutyrate can be predicted based on its structure and comparison with the ethyl ester.

| Property | Value (Predicted for Benzyl Ester) | Value (Documented for Ethyl Ester) |

| CAS Number | 84688-29-9 | 64920-29-2 |

| Molecular Formula | C₁₇H₁₆O₃ | C₁₂H₁₄O₃ |

| Molecular Weight | 268.31 g/mol | 206.24 g/mol |

| Appearance | - | Pale yellow or yellow liquid[3] |

| Boiling Point | - | 132 °C at 2 mmHg |

| Density | - | 1.091 g/cm³[3] |

| Refractive Index | - | n20/D 1.504[3] |

| Solubility | - | Slightly soluble in chloroform and ethyl acetate[3] |

Synthesis of 2-Oxo-4-phenylbutyrate Esters: Established Methodologies

The synthesis of 2-oxo-4-phenylbutyrate esters has been approached through several routes, with the Grignard reaction being a prominent and efficient method. The synthesis of the benzyl ester would be expected to follow a similar pathway to that of the ethyl ester.

Grignard Reaction with Diethyl Oxalate

This widely used method involves the reaction of a phenylethyl magnesium halide with an appropriate oxalate ester. For the synthesis of benzyl 2-oxo-4-phenylbutyrate, dibenzyl oxalate would be the logical starting material.

Conceptual Workflow for Benzyl 2-Oxo-4-phenylbutyrate Synthesis

Caption: Conceptual workflow for the synthesis of Benzyl 2-oxo-4-phenylbutyrate.

Detailed Experimental Protocol (Adapted from Ethyl Ester Synthesis) [1]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 molar equivalents) are placed. A small crystal of iodine is added to initiate the reaction. A solution of 2-phenylethyl bromide (1 molar equivalent) in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Acylation Reaction: The Grignard solution is cooled in an ice bath. A solution of dibenzyl oxalate (1 molar equivalent) in anhydrous ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Workup and Purification: The reaction mixture is poured onto a mixture of crushed ice and a saturated solution of ammonium chloride or dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.

Analytical Characterization

| Technique | Expected Observations for Benzyl 2-oxo-4-phenylbutyrate | Documented Data for Ethyl 2-oxo-4-phenylbutyrate |

| ¹H NMR | Signals for the phenylethyl group (-CH₂CH₂-), two sets of aromatic protons (one from the phenylethyl moiety and one from the benzyl group), and a singlet for the benzylic protons (-OCH₂Ph). | Signals for the phenylethyl group, aromatic protons, and the characteristic quartet and triplet of the ethyl group.[4] |

| ¹³C NMR | Carbonyl carbons of the ketone and ester, carbons of the two phenyl rings, the benzylic carbon, and the aliphatic carbons of the butyrate chain. | Carbonyl carbons, phenyl carbons, and the carbons of the ethyl group.[4] |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and the ester, and characteristic bands for the aromatic rings. | Strong C=O stretching bands.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 268.31 g/mol , along with characteristic fragmentation patterns. | Molecular ion peak at m/z 206, and fragments corresponding to the loss of the ethoxy group and other cleavages.[5] |

Application in Drug Development: A Gateway to Chiral Alcohols

The primary and most significant application of 2-oxo-4-phenylbutyrate esters is in the synthesis of chiral 2-hydroxy-4-phenylbutanoates, which are key building blocks for ACE inhibitors.[2][6]

Biocatalytic Reduction: A Stereoselective Approach

The reduction of the ketone functionality in 2-oxo-4-phenylbutyrate esters is often achieved using biocatalysts, such as yeast or isolated enzymes (carbonyl reductases), to ensure high enantioselectivity for the desired (R)-enantiomer.[2]

Mechanism of ACE Inhibition

ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7] The chiral hydroxybutanoate moiety in drugs like benazepril plays a crucial role in binding to the active site of the angiotensin-converting enzyme.

Illustrative Pathway to an ACE Inhibitor Precursor

Caption: The pivotal role of Benzyl 2-oxo-4-phenylbutyrate in the synthesis of ACE inhibitor precursors.

Safety and Handling

Specific safety data for benzyl 2-oxo-4-phenylbutyrate is not available. However, based on the data for the ethyl ester, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[8]

-

Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are recommended.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

Benzyl 2-oxo-4-phenylbutyrate is a potentially valuable, yet under-documented, intermediate in organic and medicinal chemistry. By analogy to its well-studied ethyl ester, its primary utility lies in the stereoselective synthesis of chiral building blocks for ACE inhibitors. The synthetic and analytical methodologies outlined in this guide, though largely extrapolated, provide a solid foundation for researchers and drug development professionals to work with this class of compounds. Further research into the specific properties and applications of the benzyl ester is warranted to fully explore its potential in the synthesis of novel therapeutics.

References

- Taicang Puyuan Chemical Co Ltd. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A.

-

PubChem. (n.d.). Ethyl alpha-oxobenzenebutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenebutanoic acid, .alpha.-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

Ni, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Biotechnology, 403, 15-23. [Link]

-

ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. Retrieved from [Link]

- Taicang Puyuan Pharmaceutical Raw Material Co Ltd. (2010). Method for preparing ethyl 2-oxo-4-phenylbutyrate. CN101928219A.

-

Pharmaffiliates. (n.d.). Ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

- Asahi Glass Co Ltd. (1994). Method for producing 2-oxo-4-phenylbutyric acid. JPH0661270B2.

-

SciSpace. (n.d.). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Retrieved from [Link]

- Bristol-Myers Squibb Company. (2007). C-Aryl glucoside SGLT2 inhibitors and method. US Patent 7,202,223.

-

PubChem. (n.d.). Ethyl alpha-oxobenzenebutanoate - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]

-

Li, Y., et al. (2023). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 14, 1185822. [Link]

Sources

- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 8. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of BENZYL 2-OXO-4-PHENYLBUTYRATE

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-Oxo-4-phenylbutyrate

This document provides a comprehensive, predictive analysis of the spectroscopic data for Benzyl 2-Oxo-4-phenylbutyrate. While direct experimental spectra for this specific benzyl ester are not widely available in public repositories, this guide leverages foundational spectroscopic principles and comparative data from its close structural analog, Ethyl 2-oxo-4-phenylbutyrate, to provide a robust predictive framework for its characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the necessary data for structural verification and quality control.

Introduction: The Importance of Structural Elucidation

Benzyl 2-oxo-4-phenylbutyrate is an α-ketoester, a class of compounds that serves as crucial intermediates in the synthesis of various pharmaceuticals.[1] Notably, the ethyl analog is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like benazepril and lisinopril.[2][3] Given its potential role in drug development, the unambiguous confirmation of its molecular structure is paramount. Multi-technique spectroscopic analysis, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary orthogonal data points for complete and confident characterization. This guide explains the theoretical basis for the expected spectral features of the target molecule, outlines field-proven experimental protocols, and provides a framework for interpreting the resulting data.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic output, we must first deconstruct the molecule into its constituent functional groups, each of which will provide a characteristic signal.

Benzyl 2-Oxo-4-phenylbutyrate:

-

Molecular Formula: C₁₈H₁₈O₃

-

Molecular Weight: 282.34 g/mol

Key Structural Features:

-

Benzyl Ester Group: Comprises a phenyl ring attached to a methylene (-CH₂-) bridge, which is in turn linked to the ester oxygen. This group will produce unique signals in both ¹H and ¹³C NMR.

-

α-Keto Group: A ketone carbonyl (C=O) is positioned adjacent (alpha) to the ester carbonyl. This electronic arrangement influences the chemical shifts of nearby nuclei and produces a distinct IR absorption.

-

Phenylethyl Moiety: A phenyl ring separated from the keto-ester core by an ethylene (-CH₂CH₂-) linker.

These features distinguish it from the commonly referenced ethyl ester, primarily through the substitution of the ethyl group with a benzyl group.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expert Insights: Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).[4] The predictions below are for a spectrum recorded in CDCl₃.

-

Key Predictive Differences from Ethyl Ester: The characteristic quartet (~4.2 ppm) and triplet (~1.2 ppm) of the ethyl group in Ethyl 2-oxo-4-phenylbutyrate will be absent. They are replaced by a sharp singlet for the benzylic protons and a new set of aromatic signals corresponding to the benzyl group's phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.40 - 7.20 | Multiplet | 10H | Ar-H | Protons from both the benzyl and phenylethyl phenyl rings will overlap in this region. The complex multiplet arises from the various electronic environments and coupling between adjacent aromatic protons. |

| ~5.25 | Singlet | 2H | Ph-CH₂ -O | These benzylic protons are adjacent to an oxygen atom, shifting them significantly downfield. With no adjacent protons, the signal is a sharp singlet. This is a key reporter signal for the benzyl ester. |

| ~3.20 | Triplet | 2H | Ph-CH₂-CH₂ -CO | These methylene protons are adjacent to a carbonyl group, which deshields them. They are split into a triplet by the two neighboring protons on the adjacent methylene group. |

| ~2.95 | Triplet | 2H | Ph-CH₂ -CH₂-CO | These benzylic protons are adjacent to another methylene group, resulting in a triplet. They are slightly upfield compared to their neighbors due to being further from the electron-withdrawing keto-ester group. |

Expert Insights: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[5]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~195.0 | C=O (Ketone) | Ketone carbonyls are highly deshielded and typically appear far downfield in the spectrum.[5] |

| ~162.0 | C=O (Ester) | Ester carbonyls are also significantly deshielded but generally appear slightly upfield from ketone carbonyls.[6] |

| ~140.0 | Ar-C (Quaternary) | The quaternary carbon of the phenylethyl group, attached to the ethylene chain. |

| ~135.0 | Ar-C (Quaternary) | The quaternary carbon of the benzyl group, attached to the benzylic CH₂. |

| ~129.0 - 126.0 | Ar-C H | Aromatic CH carbons from both phenyl rings will appear in this characteristic region. Multiple peaks are expected due to the different carbon environments. |

| ~67.0 | Ph-C H₂-O | The benzylic carbon is attached to an electronegative oxygen, shifting it downfield into the C-O region.[5] |

| ~40.0 | Ph-CH₂-C H₂-CO | The methylene carbon adjacent to the ketone carbonyl group. |

| ~29.0 | Ph-C H₂-CH₂-CO | The benzylic carbon of the phenylethyl group. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified Benzyl 2-Oxo-4-phenylbutyrate sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Co-add a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Expert Insights: Predicted IR Spectrum

The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds in the phenyl rings. |

| ~3000 - 2850 | C-H Stretch | Aliphatic | Stretching vibrations for the sp³ C-H bonds in the methylene (-CH₂-) groups. |

| ~1745 | C=O Stretch | Ester | The ester carbonyl is expected at a higher frequency. This is a primary, high-intensity diagnostic peak.[6] |

| ~1720 | C=O Stretch | Ketone | The α-keto carbonyl stretch. Its proximity to the ester group can slightly alter its position. This will be another strong, sharp absorption.[7] |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| ~1250 - 1100 | C-O Stretch | Ester | The C-O single bond stretch of the ester group. This region often contains multiple bands.[6] |

| ~750, ~700 | C-H Bend | Aromatic | Out-of-plane bending ("oop") vibrations indicating monosubstituted phenyl rings. |

Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid or solid samples.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

-

Sample Application: Place a single drop of the neat liquid Benzyl 2-Oxo-4-phenylbutyrate directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.

Expert Insights: Predicted Fragmentation Pattern (Electron Ionization)

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in predictable ways.[8]

-

Molecular Ion (M⁺˙): The primary peak corresponding to the intact molecule is predicted at m/z = 282 . This peak confirms the molecular weight.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to a phenyl ring to form the highly stable tropylium cation.

-

Alpha Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for ketones and esters.[9]

-

| Predicted m/z | Fragment Ion Structure | Rationale & Causality |

| 282 | [C₁₈H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) . The parent ion. |

| 191 | [M - C₇H₇]⁺ | Loss of a benzyl radical (•CH₂Ph) from the ester. This results from cleavage of the O-CH₂ bond. |

| 91 | [C₇H₇]⁺ | Tropylium Cation . A very common and stable fragment from any molecule containing a benzyl group. Often the base peak in the spectrum. This is a primary diagnostic ion. |

| 105 | [C₆H₅CH₂CH₂]⁺ | Phenylpropyl cation. Formed by cleavage between the ketone carbonyl and the adjacent CH₂ group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, arising from fragmentation of the larger aromatic-containing fragments. |

Experimental Protocol: GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like Benzyl 2-Oxo-4-phenylbutyrate.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Apparatus: A GC system coupled to a mass spectrometer with an EI source and a quadrupole or ion trap mass analyzer.

-

Gas Chromatography:

-

Inject 1 µL of the sample solution into the GC inlet.

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

The mass spectrum is recorded continuously as the compound elutes from the GC column.

-

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Visualization: MS Fragmentation & Analysis Workflow

Caption: Predicted EI-MS fragmentation and analysis workflow.

Conclusion

The structural verification of Benzyl 2-Oxo-4-phenylbutyrate relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive blueprint for what a researcher should expect to observe. The key diagnostic signals include: the benzylic proton singlet around 5.25 ppm in ¹H NMR; the two distinct carbonyl stretches in the IR spectrum (~1745 and ~1720 cm⁻¹); and a mass spectrum showing a molecular ion at m/z 282 and a characteristic base peak at m/z 91. By following the outlined protocols and understanding the chemical principles behind the predicted data, scientists can confidently confirm the identity and purity of this important synthetic intermediate.

References

- Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A.

-

LookChem. (n.d.). Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. Available at: [Link]

-

MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 26(15), 4487. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562087, Ethyl alpha-oxobenzenebutanoate. PubChem. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]

-

University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

Sources

- 1. Ethyl 2-oxo-4-phenylbutyrate 97 64920-29-2 [sigmaaldrich.com]

- 2. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

BENZYL 2-OXO-4-PHENYLBUTYRATE: A Pivotal Intermediate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. The synthesis of many prominent drugs in this class, including Enalapril, Lisinopril, and Benazepril, relies on a common structural motif derived from a key chiral intermediate. Benzyl 2-oxo-4-phenylbutyrate and its ethyl ester analogue serve as critical precursors for constructing the N-(1-carboxy-3-phenylpropyl) side chain that is essential for potent ACE inhibition. This document provides an in-depth guide for researchers and drug development professionals on the synthesis of this α-ketoester intermediate, its application in the diastereoselective synthesis of ACE inhibitors, and the analytical protocols required for quality control. By explaining the causality behind the synthetic strategies, including both classical chemical routes and modern biocatalytic approaches, this guide serves as a practical resource for the development of robust and efficient manufacturing processes.

Introduction: The Role of ACE Inhibitors and Key Synthetic Intermediates

Mechanism of Action of ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc-dependent peptidase, plays a central role in this system by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][3] Angiotensin II constricts blood vessels, increasing blood pressure, and stimulates the secretion of aldosterone, which promotes sodium and water retention.[4] ACE also inactivates bradykinin, a potent vasodilator.[2][5]

ACE inhibitors exert their therapeutic effect by blocking this enzyme.[6] This inhibition leads to two primary outcomes:

-

Decreased Angiotensin II formation: This results in vasodilation (widening of blood vessels), reducing peripheral resistance and lowering blood pressure.[2]

-

Increased Bradykinin levels: Preventing the breakdown of bradykinin further contributes to vasodilation.[5]

This dual action makes ACE inhibitors highly effective first-line treatments for hypertension and heart failure.[1][7][8]

The Strategic Importance of the 2-Oxo-4-phenylbutyrate Scaffold

A significant number of "pril" drugs, such as Enalapril, Lisinopril, and Benazepril, share a common pharmacophore: an N-(1-(S)-carboxy-3-phenylpropyl)amino group.[9] The synthesis of this crucial side chain is efficiently achieved starting from an α-ketoester, typically ethyl or benzyl 2-oxo-4-phenylbutyrate.[10][11] This molecule provides the core carbon backbone and a reactive keto group that allows for the introduction of the necessary amine functionality via reductive amination, a key step that establishes one of the critical stereocenters of the final drug molecule.[12][13] The efficiency and stereoselectivity of this reaction are paramount to the economic viability and clinical safety of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties of Ethyl 2-Oxo-4-phenylbutanoate

While this note focuses on the benzyl ester, the ethyl ester (also known as OPBE) is more commonly cited in literature and its properties are well-documented. The principles of its synthesis and reactivity are directly analogous to the benzyl variant.

| Property | Value | Reference |

| Synonyms | Ethyl 3-benzylpyruvate; Ethyl 4-phenyl-2-oxobutanoate | [14] |

| Molecular Formula | C₁₂H₁₄O₃ | [14] |

| Molecular Weight | 206.24 g/mol | [14] |

| Appearance | Pale yellow or yellow liquid | [14] |

| Boiling Point | 309 °C at 760 mmHg | [14] |

| Density | 1.091 g/cm³ | [14] |

| Refractive Index | n20/D 1.504 | [14] |

| Storage | Sealed in dry, Room Temperature | [14] |

Synthesis of Ethyl 2-Oxo-4-phenylbutanoate: A Protocol

Principle: Grignard Reaction Pathway

One of the most direct and scalable methods for synthesizing the title ketoester involves the acylation of a Grignard reagent with an oxalate ester.[10] This approach is favored for its high efficiency and use of readily available starting materials.

-

Step 1: Grignard Reagent Formation: 2-Phenylethyl bromide is reacted with magnesium metal in an ether solvent (such as a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE)) to form phenethylmagnesium bromide. The use of an initiator, like a small crystal of iodine, is crucial to activate the magnesium surface and begin the reaction.

-

Step 2: Acylation: The prepared Grignard reagent is then added slowly to a cooled solution of diethyl oxalate. The nucleophilic Grignard reagent attacks one of the electrophilic carbonyl carbons of the oxalate, leading to the formation of the desired α-ketoester after an acidic workup. Maintaining a low temperature (e.g., -10 to -5 °C) is critical to prevent the Grignard reagent from reacting with the newly formed ketone, which would lead to undesired tertiary alcohol byproducts.[10]

Diagram: Grignard Synthesis of Ethyl 2-Oxo-4-phenylbutanoate

Caption: Grignard pathway for ketoester synthesis.

Detailed Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from methodologies described in patent literature and should be performed by trained chemists with appropriate safety precautions.[10]

Materials:

-

Magnesium turnings (7.2 g, 0.3 mol)

-

Iodine (a few crystals)

-

Tetrahydrofuran (THF), anhydrous (10 g)

-

2-Phenylethyl bromide (56.1 g, 0.3 mol)

-

Methyl tert-butyl ether (MTBE), anhydrous (126 g)

-

Diethyl oxalate (52.6 g, 0.36 mol)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation: a. Assemble a dry 500 mL three-neck flask equipped with a condenser, a dropping funnel, a thermometer, and a nitrogen inlet. b. Add magnesium turnings (7.2 g) and THF (10 g) to the flask. Add a few crystals of iodine to initiate the reaction. c. Add approximately 1 mL of 2-phenylethyl bromide. Stir at room temperature until the brown color of the iodine disappears, indicating reaction initiation. d. Prepare a solution of the remaining 2-phenylethyl bromide (55 g) in MTBE (126 g) and add it to the dropping funnel. e. Add the bromide solution dropwise to the flask, maintaining the internal temperature between 50-60 °C. The rate of addition should be controlled to sustain a gentle reflux. f. After the addition is complete, maintain the mixture at 55-60 °C for 2 hours to ensure complete reaction. Cool the resulting Grignard solution to room temperature.

-

Acylation Reaction: a. In a separate dry 500 mL flask under a nitrogen atmosphere, add diethyl oxalate (52.6 g) and 20 g of an appropriate ether solvent (e.g., MTBE or diethyl ether). b. Cool this solution to between -10 °C and -5 °C using an ice-salt or dry ice-acetone bath. c. Slowly add the prepared Grignard solution from Step 1 via a dropping funnel, ensuring the internal temperature does not rise above -5 °C. d. Once the addition is complete, stir the reaction mixture at this temperature for an additional 30-60 minutes.

-

Work-up and Purification: a. Quench the reaction by slowly pouring the mixture into a beaker containing ice and a dilute acid (e.g., 1 M HCl or saturated ammonium chloride solution). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 2-oxo-4-phenylbutanoate.

Application Protocol: Synthesis of Enalapril via Reductive Amination

Core Principle: Diastereoselective Reductive Amination

The conversion of the ketoester to an ACE inhibitor is achieved through reductive amination. In the synthesis of Enalapril, ethyl 2-oxo-4-phenylbutanoate is condensed with the dipeptide L-alanyl-L-proline.[11][15] This reaction first forms a transient imine (Schiff base) intermediate, which is then reduced in situ to form the secondary amine of the final product.[13]

The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry. The goal is to produce the desired (S,S,S)-diastereomer, which is the active form of Enalapril.[16] Catalytic hydrogenation using hydrogen gas over catalysts like Raney-Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) is a common industrial method.[12] The catalyst surface and solvent can influence the facial selectivity of the hydride attack on the imine, thereby favoring the formation of one diastereomer over the other.

Diagram: Synthesis of Enalapril

Caption: Key steps in the synthesis of Enalapril Maleate.

Detailed Protocol 2: Synthesis of Enalapril Maleate

This protocol is a representative example based on established literature and should be performed in a facility equipped for catalytic hydrogenation.[12][15][17]

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate (13.8 g, 67 mmol)

-

L-Alanyl-L-proline (prepared separately)

-

Methanol (400 mL)

-

Raney-Nickel (Ra-Ni), slurry in water (approx. 25 g)

-

Molecular sieves (Type 3A, 50 g)

-

Hydrogen gas supply

-

Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

-

Maleic acid

Procedure:

-

Reductive Amination: a. To a 1 L hydrogenation reactor, add a solution of L-alanyl-L-proline in methanol. b. Add molecular sieves (50 g) to adsorb water, which can interfere with the reaction. c. Add ethyl 2-oxo-4-phenylbutanoate (13.8 g). d. Carefully add the Raney-Nickel catalyst (approx. 25 g). Caution: Raney-Nickel is pyrophoric and must be handled under a solvent and away from air. e. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 4 kg/cm ²). f. Stir the mixture at room temperature (25-30 °C) for 16-24 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting materials.

-

Work-up and Isolation: a. Depressurize the reactor and purge with nitrogen. b. Carefully filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney-Nickel catalyst. Wash the catalyst pad with methanol. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude Enalapril base as an oil.

-

Salt Formation: a. Dissolve the crude Enalapril base in a suitable solvent like ethanol or ethyl acetate. b. Add a solution of maleic acid in the same solvent. c. Stir the mixture. The Enalapril maleate salt will precipitate. d. Cool the mixture to maximize precipitation, then collect the solid by filtration. e. Wash the solid with cold solvent and dry under vacuum to yield Enalapril Maleate. The product can be further purified by recrystallization.

Advanced Synthetic Strategies and Chirality Control

Biocatalytic Asymmetric Reduction: A Greener Approach

A significant advancement in the synthesis of ACE inhibitor intermediates is the use of biocatalysis. Instead of reductive amination of the ketoester, an alternative strategy involves the highly selective asymmetric reduction of the ketone to a chiral alcohol.[18] Specifically, ethyl 2-oxo-4-phenylbutanoate (OPBE) can be converted to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) with near-perfect enantioselectivity (>99% ee) using enzymes like carbonyl reductase (CpCR).[18][19]

This enzymatic approach offers several advantages:

-

High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, minimizing byproducts.

-

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.

-

Environmental Benefits: Reduces the need for heavy metal catalysts and harsh reagents.

The resulting chiral alcohol, (R)-HPBE, is a versatile intermediate that can be converted to the final ACE inhibitor through subsequent chemical steps.[19][20]

Diagram: Biocatalytic Workflow

Caption: Biocatalytic reduction for chiral alcohol synthesis.

The Imperative of Stereochemical Purity

ACE inhibitors are chiral molecules, and their biological activity is highly dependent on their stereochemistry. The (S,S,S)-isomer of Enalapril, for instance, is significantly more potent than other diastereomers. Therefore, controlling stereochemistry during synthesis is not merely a matter of efficiency but a critical requirement for safety and efficacy. Processes that yield high diastereomeric ratios, like optimized reductive aminations or biocatalytic routes, are essential for producing high-quality APIs and minimizing the need for difficult and costly purification steps like chiral resolution.[21][22][23]

Analytical Characterization and Quality Control

Methodologies

A robust analytical package is required to ensure the identity, purity, and quality of both the ketoester intermediate and the final API.[24]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a UV detector is typically used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile intermediates like the ketoester and for identifying byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., C=O of the ketone and ester, N-H of the amine).

Table: Summary of Expected Analytical Data

| Compound | Technique | Expected Key Signals / Parameters |

| Ethyl 2-Oxo-4-phenylbutanoate | ¹H NMR | Signals for ethyl ester (triplet ~1.3 ppm, quartet ~4.3 ppm), phenyl group (~7.2-7.4 ppm), and two methylene groups (~2.9 and 3.2 ppm). |

| ¹³C NMR | Carbonyl signals for ketone (~195 ppm) and ester (~160 ppm). | |

| IR (cm⁻¹) | Strong C=O stretching bands around 1720-1750 cm⁻¹. | |

| Enalapril Maleate | HPLC | Purity ≥ 99.5%, specific retention time on a validated method. |

| ¹H NMR | Complex spectrum showing signals for all components: ethyl ester, phenyl group, proline ring, alanine methyl group, and maleate olefinic protons (~6.3 ppm). | |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the Enalapril free base at m/z 377.2. |

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and must be fully validated for specific applications.[24]

Instrumentation: HPLC system with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of phosphate buffer (pH ~2.7) and methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare standard solutions of the analyte at known concentrations in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the material in the mobile phase.

-

Inject the standard and sample solutions.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Conclusion

Benzyl 2-oxo-4-phenylbutyrate and its ethyl analogue are indispensable intermediates in pharmaceutical synthesis. Their strategic position allows for the efficient construction of the complex side chains that define an entire class of life-saving ACE inhibitor drugs. A thorough understanding of the synthetic routes, particularly the critical diastereoselective reductive amination step, is fundamental for process development. Furthermore, the adoption of modern techniques like biocatalysis offers a pathway to more sustainable and selective manufacturing. The protocols and data presented herein provide a solid foundation for researchers and scientists working to develop and optimize the synthesis of these vital medicines.

References

- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google P

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC - PubMed Central. [Link]

-

Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac - ResearchGate. [Link]

-

Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - ResearchGate. [Link]

-

Ethyl 2-oxo-4-phenylbutyrate|64920-29-2 - LookChem. [Link]

-

(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates - MDPI. [Link]

-

Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed Central. [Link]

-

ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google P

- WO2004000874A1 - Process for the production of lisinopril - Google P

-

Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine - ResearchGate. [Link]

- CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google P

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - MDPI. [Link]

-

Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. [Link]

-

Synthesis of ethyl 2-oxo-4-phenylbutyrate - PrepChem.com. [Link]

-

Simultaneous determination of four non paraben preservatives (benzyl alcohol, phenoxyethanol, sodium benzoate, and salicylic aci. [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. [Link]

-

Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity - MDPI. [Link]

-

Resolution of Chiral Drugs and Drug Intermediates by Crystallisation - ResearchGate. [Link]

-

ACE inhibitor - Wikipedia. [Link]

- WO2000017228A2 - Stereoselective process for enalapril - Google P

-

CCDC 2264898: Experimental Crystal Structure Determination : benzyl (5-oxo-4-phenyl-1,5-dihydro-2H-1-benzazepin-2-ylidene)acetate - KAUST Repository. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - NIH. [Link]

- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

-

PROCESS FOR THE PRODUCTION OF LISINOPRIL - European Patent Office - EP 1513868 B1. [Link]

-

Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor - SciSpace. [Link]

-

Modern Development in ACE inhibitors - Scholars Research Library. [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril - Semantic Scholar. [Link]

-

Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. [Link]

-

Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase without External Cofactors - ResearchGate. [Link]

-

BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. [Link]

-

Preparation method of enalapril maleate - Eureka | Patsnap. [Link]

-

Molecular basis of human angiotensin‐1 converting enzyme inhibition by a series of diprolyl‐derived compounds - PubMed Central. [Link]

-

ACE Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Synthesis of a Highly Active Angiotensin Converting Enzyme Inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- Azabicyclo[3.3.0]octane-3-carboxylic Acid (Hoe 498) - PubMed. [Link]

- US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google P

-

Microwave-assisted synthesis of an important intermediate of benazepril. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. [Link]

-

How do ACE inhibitors work? - YouTube. [Link]

-

File:Enalapril synthesis.svg - Wikimedia Commons. [Link]

-

Enalapril | C20H28N2O5 | CID 5388962 - PubChem - NIH. [Link]

-

Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols - PMC - NIH. [Link]

Sources

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. Molecular basis of human angiotensin‐1 converting enzyme inhibition by a series of diprolyl‐derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 11. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]

- 12. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]

- 13. File:Enalapril synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 14. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]

- 15. Preparation method of enalapril maleate - Eureka | Patsnap [eureka.patsnap.com]

- 16. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Quantitative Analysis of Benzyl 2-Oxo-4-Phenylbutyrate

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Benzyl 2-Oxo-4-Phenylbutyrate, a significant intermediate in pharmaceutical synthesis. Recognizing the unique chemical properties of this α-ketoester, we present two robust, validated analytical techniques: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and impurity identification. This document delves into the scientific rationale behind method development choices, offers step-by-step experimental protocols, and outlines a complete validation strategy in accordance with international guidelines. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Benzyl 2-Oxo-4-Phenylbutyrate

Benzyl 2-oxo-4-phenylbutyrate is a crucial precursor molecule, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and heart failure.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for:

-

Quality Control (QC): Ensuring the identity, purity, and strength of starting materials and intermediates.

-

Reaction Monitoring: Tracking the progress of synthesis and optimizing reaction conditions.

-

Stability Studies: Assessing the degradation profile of the intermediate under various storage conditions.

This guide addresses the specific analytical challenges posed by Benzyl 2-Oxo-4-Phenylbutyrate, including its moderate polarity and, most critically, its thermal lability, which can complicate certain analytical approaches.

Recommended Analytical Strategy: A Dual-Method Approach

A two-pronged strategy is recommended for the comprehensive analysis of Benzyl 2-Oxo-4-Phenylbutyrate.

-

RP-HPLC-UV: The primary workhorse method for routine quantification. It is non-destructive, highly reproducible, and ideal for QC environments.

-

GC-MS with Derivatization: A powerful confirmatory method. While the analyte's inherent thermal instability is a challenge, a specific derivatization protocol overcomes this limitation.[3][4] The mass spectrometric detection provides unparalleled specificity and is invaluable for impurity profiling and structural elucidation.

Method 1: Quantitative Analysis by RP-HPLC-UV

Principle and Methodological Rationale

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the analytes, with more non-polar compounds being retained longer on the column.

-

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected as the gold standard for its versatility and strong hydrophobic retention of aromatic compounds like Benzyl 2-Oxo-4-Phenylbutyrate. The benzyl and phenyl groups provide sufficient non-polar character for effective retention and separation from more polar starting materials or byproducts.

-

Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak resolution for aromatic compounds. A small amount of acid (e.g., 0.1% formic acid) is added to both phases to control the pH, which ensures that any ionizable impurities have a consistent charge state, leading to sharp, reproducible peaks.

-

Detection: The presence of two aromatic rings and conjugated carbonyl groups in the molecule results in strong UV absorbance. A Diode Array Detector (DAD) is recommended to first perform a spectral scan to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this chromophore system, a wavelength between 220-260 nm is expected to be optimal.

-

Experimental Protocol: RP-HPLC-UV

Materials and Reagents:

-

Benzyl 2-Oxo-4-Phenylbutyrate reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade, for sample dissolution)

-

Class A volumetric flasks and pipettes

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Standard Solution Preparation (Example Concentration: 1 mg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol. This is the stock solution.

-

Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 A:B).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the test sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol.

-

Further dilute an aliquot with the initial mobile phase composition to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | Determine λmax (e.g., 254 nm) | | Gradient Program | Time (min) | %A (Water/FA) | %B (ACN/FA) | | | 0.0 | 50 | 50 | | | 10.0 | 5 | 95 | | | 12.0 | 5 | 95 | | | 12.1 | 50 | 50 | | | 15.0 | 50 | 50 |

-

Analysis Sequence:

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared samples.

-

Periodically inject a check standard to monitor system suitability.

-

Data Analysis and Quantification

-

Integrate the peak area of Benzyl 2-Oxo-4-Phenylbutyrate in each chromatogram.

-

Generate a linear regression calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the final purity or concentration based on the initial sample weight and dilution factors.

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV analysis of Benzyl 2-Oxo-4-Phenylbutyrate.

Method 2: Confirmatory Analysis by GC-MS with Derivatization

Principle and Methodological Rationale

Gas chromatography separates volatile compounds in the gas phase. Mass spectrometry then fragments the eluted compounds and separates the fragments by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

-

Causality Behind Experimental Choices:

-

The Critical Need for Derivatization: Benzyl 2-Oxo-4-Phenylbutyrate, like many β-keto esters, is thermally labile. When subjected to the high temperatures of a standard GC injection port, it can readily decompose, primarily to phenylacetone (P2P).[3][4] This degradation leads to inaccurate quantification and potential misidentification. Furthermore, the compound exists in equilibrium between its keto and enol forms, which can result in poor peak shape (e.g., tailing or split peaks) on the chromatographic column.[5]

-

The Solution: Oximation: To circumvent these issues, a derivatization step is essential. Reacting the analyte with an oximation reagent, such as Methoxyamine Hydrochloride (MeOx), converts the ketone group into a stable methoxime derivative.[4] This derivative is more thermally stable, preventing degradation in the injector, and it "locks" the molecule into a single form, eliminating keto-enol tautomerism and ensuring sharp, symmetrical peaks for reliable analysis.

-

Column and MS Detection: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolving power for a wide range of derivatized compounds. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode. By monitoring only a few characteristic ions of the derivatized analyte, SIM mode significantly increases sensitivity and reduces interference from matrix components.

-

Experimental Protocol: GC-MS with Derivatization

Materials and Reagents:

-

All reagents from the HPLC section.

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine).

-

Dichloromethane or Ethyl Acetate (GC grade).

-

Anhydrous Sodium Sulfate.

-

2 mL glass GC autosampler vials with caps and inserts.

Instrumentation:

-

GC-MS system with an autosampler.

-

A mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Standard and Sample Preparation (in solvent):

-

Prepare stock solutions of the reference standard and test samples in Dichloromethane or Ethyl Acetate as described in the HPLC section.

-

-

Derivatization Protocol:

-

Transfer a 100 µL aliquot of each standard and sample solution into a clean 2 mL GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Add 50 µL of the Methoxyamine hydrochloride (MeOx) solution to each dry residue.

-

Cap the vials tightly and heat at 60 °C for 60 minutes to complete the oximation reaction.

-

Cool the vials to room temperature. The sample is now ready for injection.

-

-

GC-MS Conditions:

Parameter Recommended Setting Inlet Temperature 250 °C Injection Mode Split (e.g., 20:1) or Splitless Injection Volume 1 µL Carrier Gas Helium, constant flow (e.g., 1.2 mL/min) Oven Program Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C MS Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Acquisition Mode Full Scan (m/z 50-500) for identification; SIM for quantification | SIM Ions | To be determined from the mass spectrum of the derivatized standard. Select the molecular ion and 2-3 abundant, high m/z fragment ions. |

-

Analysis Sequence & Data Processing:

-

The analysis sequence is similar to HPLC.

-

For quantification, construct the calibration curve using the summed area of the selected SIM ions versus concentration.

-

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Analytical Method Validation

To ensure that the analytical methods are suitable for their intended purpose, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This process provides documented evidence that the method is reliable, accurate, and reproducible.[8]

Validation Parameters and Protocols

| Parameter | Purpose | Protocol |

| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference by diluents, impurities, or degradation products. | Analyze a blank, the reference standard, a sample spiked with known impurities, and a force-degraded sample. The analyte peak should be well-resolved from all other peaks (Resolution > 2.0) and demonstrate peak purity (for HPLC-DAD). |

| Linearity | To verify a direct proportional relationship between analyte concentration and the method's response. | Prepare and analyze at least five concentrations spanning the expected working range (e.g., 50-150% of the target concentration). Plot the response vs. concentration and perform linear regression. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | The range is established by confirming that linearity, accuracy, and precision are acceptable within the desired concentration limits. |

| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which acceptable precision and accuracy are achieved. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | For HPLC, introduce small changes to flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). For GC, vary inlet temperature (±10 °C) and flow rate (±0.1 mL/min). Assess the impact on results. |

Summary of Typical Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | Peak is resolved from interferences; peak purity index > 0.995. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | % Recovery typically between 98.0% and 102.0%. |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOQ | Precision (RSD) ≤ 10%. |

| Robustness | System suitability parameters pass; results are not significantly impacted. |

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of Benzyl 2-Oxo-4-Phenylbutyrate. The RP-HPLC-UV method is presented as the ideal choice for high-throughput, routine quality control analysis due to its simplicity and high precision. For applications requiring absolute confirmation, impurity identification, or higher sensitivity, the GC-MS method with oximation is the recommended approach. Its design explicitly overcomes the inherent thermal instability of the analyte, a critical consideration for successful analysis. Adherence to the detailed protocols and a thorough validation as outlined will ensure the generation of accurate, reliable, and defensible analytical data in any research or drug development setting.

References

- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

-

Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. Retrieved from [Link]

-

Université Laval. (n.d.). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Retrieved from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. Retrieved from [Link]

-